![molecular formula C13H10F3NO2 B2638596 3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid CAS No. 1267540-14-6](/img/structure/B2638596.png)
3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid” is a complex organic molecule. It contains a trifluoromethyl group (-CF3) attached to a quinoline ring, which is further linked to a propanoic acid group . This compound is of interest to researchers in medicinal chemistry due to the presence of the trifluoromethyl group and the quinoline ring.
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the trifluoromethyl group can be introduced using various methods, including the use of trifluoromethylating reagents . The quinoline ring can be synthesized using classical methods such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . Additionally, Suzuki-Miyaura couplings, a type of chemical reaction that forms carbon-carbon bonds, are often used in the synthesis of complex molecules.Molecular Structure Analysis
The molecular structure of “this compound” is intricate, with a trifluoromethyl group attached to a quinoline ring, which is further linked to a propanoic acid group . The presence of the trifluoromethyl group and the quinoline ring makes this compound particularly interesting for researchers .Chemical Reactions Analysis
The compound “this compound” can participate in various chemical reactions due to the presence of the trifluoromethyl group and the quinoline ring. For instance, the trifluoromethyl group can undergo various reactions, including nucleophilic substitution, addition, and elimination reactions .Propriétés
IUPAC Name |
3-[8-(trifluoromethyl)quinolin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)10-3-1-2-8-4-5-9(17-12(8)10)6-7-11(18)19/h1-5H,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHYRESWEIJUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2638514.png)
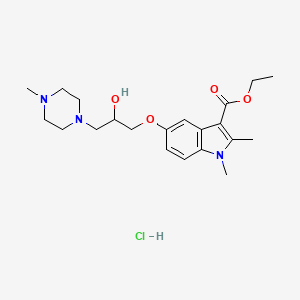
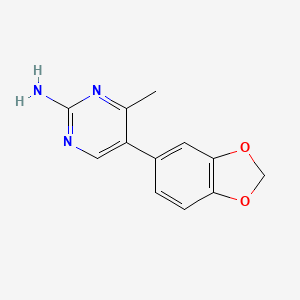
![4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638517.png)
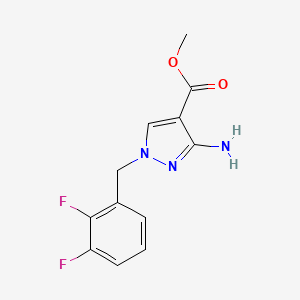

![3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
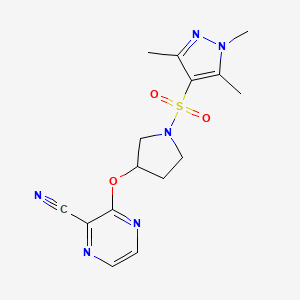
![6-methyl-3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B2638525.png)
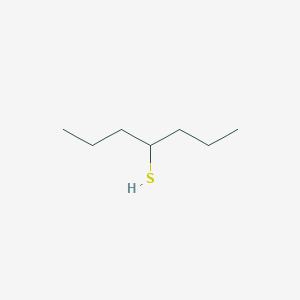
![N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2638527.png)
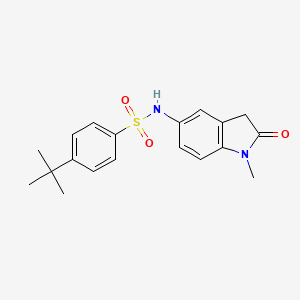
![(E)-4-(Dimethylamino)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-enamide](/img/structure/B2638533.png)
